molecular formula C19H20ClN3OS B2411847 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034508-14-8

2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2411847
CAS No.: 2034508-14-8
M. Wt: 373.9
InChI Key: VPKORARCVROAFR-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H20ClN3OS and its molecular weight is 373.9. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS/c1-13-19(16-7-10-25-12-16)14(2)23(22-13)9-8-21-18(24)11-15-5-3-4-6-17(15)20/h3-7,10,12H,8-9,11H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKORARCVROAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CC2=CC=CC=C2Cl)C)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a chlorophenyl group, a thiophene ring, and a pyrazole moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20ClN3OSC_{18}H_{20}ClN_{3}OS, with a molecular weight of approximately 333.82 g/mol. The structure includes:

  • Chlorophenyl Group: Enhances lipophilicity and potential interactions with biological targets.
  • Thiophene Ring: Known for its role in various biological activities.
  • Pyrazole Moiety: Associated with significant pharmacological properties, including anti-inflammatory and anticancer effects.

Synthesis

The synthesis of 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine in the presence of a base such as triethylamine. This process can be optimized by adjusting reaction conditions like temperature and solvent choice to enhance yield and purity .

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer activities. For instance, derivatives similar to 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide have shown effectiveness against various cancer cell lines, including:

Cell Line IC50 (μM)
H4606.2
A54943.4
HT-2927.3

These findings suggest that the compound could modulate enzyme activity or inhibit specific pathways involved in cancer progression .

Anti-inflammatory Activity

The pyrazole structure is also linked to anti-inflammatory effects. Studies have demonstrated that similar compounds possess COX-1/COX-2 inhibitory activity, making them potential candidates for treating inflammatory diseases. For example, some derivatives showed IC50 values comparable to established anti-inflammatory drugs like diclofenac .

The mechanism of action for 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide likely involves interaction with specific biological targets such as enzymes or receptors. The presence of both chlorophenyl and thiophene moieties may enhance binding affinity and selectivity towards these targets .

Study on Pyrazole Derivatives

In a comprehensive review of pyrazole derivatives conducted between 2018 and 2021, it was found that several compounds exhibited promising biological activities including:

  • Antimicrobial properties
  • Anticancer effects

These studies highlighted the significance of structural modifications in enhancing biological efficacy .

Clinical Relevance

Research has shown that pyrazole-based compounds can effectively inhibit cancer cell proliferation and exhibit low toxicity in vivo. For instance, one study reported minimal degenerative changes in vital organs after administration of pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic properties, particularly in:

  • Anticancer Activity : Studies suggest that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The unique structural components allow for interactions with bacterial enzymes or receptors, potentially leading to the development of new antibiotics.

Case Studies

A study investigating the anticancer properties of structurally related compounds demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cancer progression .

Another research focused on the synthesis of thienopyridine derivatives from related chlorophenylacetamides highlighted their potential as novel agents against inflammation and infections. These compounds showed promising results in vitro, indicating their role as effective drug candidates .

Material Science Applications

In addition to medicinal uses, 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide can serve as a building block in organic synthesis for creating more complex materials. Its unique structural features can be exploited in developing polymers or other materials with tailored properties for industrial applications.

Summary Table of Applications

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryAnticancer agentsInhibits cell proliferation
Antimicrobial agentsEffective against bacterial enzymes
Material ScienceBuilding block for polymersTailored properties for industrial use
Synthesis of complex organic moleculesEnhances material characteristics

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) between 2-(2-chlorophenyl)acetic acid and the pyrazole-ethylamine derivative. Activation of the carboxylic acid with EDC in dichloromethane, followed by reaction with the amine at 273 K for 3 hours, yields the acetamide. Purification via recrystallization (e.g., methylene chloride) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC (C18 column, acetonitrile/water gradient) for purity assessment.
  • NMR (1H/13C in CDCl3 or DMSO-d6) to confirm substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl).
  • Mass spectrometry (HRMS) for molecular ion verification .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but may hydrolyze under strongly acidic/basic conditions due to the acetamide group. Store at -20°C in anhydrous environments to prevent degradation. Solubility in aqueous buffers can be enhanced using cyclodextrins or surfactants for biological assays .

Advanced Research Questions

Q. How does the spatial arrangement of substituents (e.g., thiophen-3-yl, chlorophenyl) influence molecular conformation and intermolecular interactions?

  • Methodological Answer : X-ray crystallography reveals that steric repulsion between the 2-chlorophenyl and pyrazole-thiophene groups creates dihedral angles >60°, reducing π-π stacking. Hydrogen bonding (N–H⋯O/N) forms dimers (R22(10) motifs), critical for crystal packing. Computational modeling (DFT, Gaussian) can predict torsional barriers and electrostatic potential surfaces .

Q. What strategies resolve contradictions in biological activity data between this compound and analogs with minor structural variations?

  • Methodological Answer : Compare substituent effects systematically:

  • Replace thiophen-3-yl with thiophen-2-yl to assess steric/electronic impacts on receptor binding.
  • Use molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., Leishmania enzymes).
  • Validate with isothermal titration calorimetry (ITC) to quantify binding affinities and enthalpic contributions .

Q. How can the reactivity of the acetamide group be exploited for functionalization or prodrug design?

  • Methodological Answer : The acetamide’s NH group undergoes nucleophilic substitution (e.g., alkylation with iodomethane) or condensation with aldehydes to form Schiff bases. For prodrugs, introduce enzymatically cleavable groups (e.g., ester linkages) at the acetamide carbonyl .

Q. What experimental designs are optimal for evaluating this compound’s potential in proteomics or antimicrobial studies?

  • Methodological Answer :

  • Proteomics : Use affinity chromatography with the compound immobilized on NHS-activated Sepharose to capture interacting proteins. Validate with SDS-PAGE and LC-MS/MS .
  • Antimicrobial assays : Perform microbroth dilution (CLSI guidelines) against Leishmania promastigotes or Plasmodium falciparum, with IC50 determination via SYBR Green fluorescence .

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